In Vitro Antiproliferative Potency: Endoxifen vs. 4-Hydroxytamoxifen (4OHT) in MCF-7 Cells
In a direct head-to-head comparison, Desdimethyltamoxifen (endoxifen) demonstrated an anti-proliferative effect requiring a 10-fold higher concentration to achieve IC50 compared to its primary analog, 4-hydroxytamoxifen (4OHT) [1]. This difference highlights that while both are active metabolites, their molar potencies differ under identical assay conditions, a critical factor for accurate dose-response modeling.
| Evidence Dimension | In vitro anti-proliferative activity (IC50) in MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Endoxifen IC50: 100 nM (estradiol-deprived); 500 nM (with 1 nM estradiol) |
| Comparator Or Baseline | 4-Hydroxytamoxifen (4OHT) IC50: 10 nM (estradiol-deprived); 50 nM (with 1 nM estradiol) |
| Quantified Difference | Endoxifen IC50 is 10-fold higher than 4OHT under both estradiol conditions |
| Conditions | MCF-7 human breast cancer cell line; 6-day incubation; cell viability assessed by CCK-8 assay |
Why This Matters
For procurement decisions, this 10-fold potency differential is essential for designing experiments with physiologically relevant concentrations, as endoxifen's lower in vitro potency is offset by its 5-10 fold higher in vivo abundance.
- [1] Kiyotani K, Mushiroda T, et al. P4-01-20: Specific Anti-Proliferative Profile of Endoxifen for MCF-7 Cell Compared to 4-OH Tamoxifen. Cancer Res. 2011 Dec 15;71(24_Suppl):Abstract nr P4-01-20. doi: 10.1158/0008-5472.SABCS11-P4-01-20. View Source
